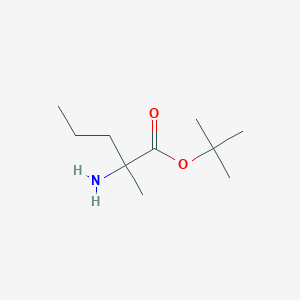

Tert-butyl 2-amino-2-methylpentanoate

Description

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

tert-butyl 2-amino-2-methylpentanoate |

InChI |

InChI=1S/C10H21NO2/c1-6-7-10(5,11)8(12)13-9(2,3)4/h6-7,11H2,1-5H3 |

InChI Key |

JTFPUFZCWXKKIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2-Amino-2-methylpropionitrile Hydrochloride

This compound serves as a pivotal precursor. Its conversion into the target ester involves reduction to the corresponding amine followed by amidation with tert-butyl groups.

Reduction of Nitrile to Amine

- Methodology:

As detailed in patent CN103951589A, reduction can be achieved using various reductive agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or aluminum hydride, often in solvents like tetrahydrofuran (THF) or ethyl acetate. - Reaction Conditions:

- Temperature: 25–100°C

- Duration: 1–100 hours

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation

Table 1: Reduction Agents and Conditions

| Reductive Agent | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride | THF | 25–100°C | 1–100 h | Strong reducing agent, requires careful quenching |

| Sodium Borohydride | Ethyl acetate | 25–45°C | 10–24 h | Milder, suitable for sensitive substrates |

Amidation with tert-Butyl Carbonate

Post-reduction, the amino group reacts with tert-butyl carbonate or tert-butyl acid anhydrides to form the tert-butyl ester:

- Procedure:

- Dissolve the amine intermediate in a suitable solvent such as toluene or dichloromethane (DCM).

- Add tert-butyl carbonyl reagents (e.g., di-tert-butyl dicarbonate).

- Heat to approximately 100°C under reflux for 1 hour to facilitate amidation.

- Cool, then extract and purify via chromatography or recrystallization.

- The typical molar ratio of intermediate to tert-butyl reagent is 1:1–2, optimizing yield and purity.

Esterification of Amino Acid Derivatives

Direct Esterification of 2-Amino-2-methylpentanoic Acid

This method involves esterifying the free acid form of the amino acid with tert-butyl alcohol in the presence of acid catalysts:

-

- Sulfuric acid (H2SO4)

- Hydrochloric acid (HCl)

-

- Reflux at 80–100°C

- Use of excess tert-butyl alcohol to drive the equilibrium toward ester formation

- Reaction time: 4–12 hours

Protective Group Strategies

To prevent side reactions involving the amino group, protective groups like tert-butoxycarbonyl (Boc) are employed during esterification:

- Procedure:

- Protect amino group with Boc in the presence of di-tert-butyl dicarbonate.

- Perform esterification under acidic conditions.

- Deprotect Boc group if necessary after ester formation.

Key Reaction Parameters and Data

| Method | Starting Material | Reagents | Solvent | Catalyst | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| Nitrile reduction + amidation | 2-Amino-2-methylpropionitrile hydrochloride | LiAlH4 / NaBH4 + tert-butyl carbonate | THF / Ethyl acetate | None | 25–100°C | 1–100 h | Up to 64.5% | Multiple steps, high selectivity |

| Direct esterification | 2-Amino-2-methylpentanoic acid | tert-Butanol + H2SO4 | Toluene | None | 80–100°C | 4–12 h | Data not specified | Requires protection/deprotection steps |

Research and Patent Insights

Patent CN103951589A describes a two-step synthesis involving nitrile reduction followed by amidation, emphasizing the use of reductive agents like lithium aluminum hydride or sodium borohydride, and tert-butyl carbonate derivatives for ester formation. This method achieves high selectivity and yields under controlled conditions.

Alternative methods involve direct esterification of amino acids with tert-butyl groups, often requiring protective groups to prevent side reactions, as detailed in patent CN111138335B.

Summary of Optimal Conditions

| Approach | Preferred Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Remarks |

|---|---|---|---|---|---|---|

| Nitrile reduction + amidation | NaBH4 or LiAlH4 + tert-butyl carbonate | Ethyl acetate / THF | 25–45°C | 10–24 h | Up to 64.5% | Suitable for large-scale synthesis |

| Acid-catalyzed esterification | Tert-butyl alcohol + H2SO4 | Toluene | 80–100°C | 4–12 h | Variable | Requires protection steps |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-methylpentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces primary amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-2-methylpentanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-methylpentanoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The pathways involved include nucleophilic substitution and esterification reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl 2-amino-2-methylpentanoate with structurally related compounds from the evidence:

Physicochemical Properties

- Lipophilicity : Tert-butyl esters (e.g., target compound ) are more lipophilic than methyl or ethyl esters (e.g., ), enhancing solubility in organic solvents but reducing aqueous solubility.

- Stability : Tert-butyl esters resist hydrolysis under basic conditions but cleave under strong acids (e.g., trifluoroacetic acid) to release tert-butyl alcohol, a hazardous byproduct . Methyl esters (e.g., ) hydrolyze more readily under basic conditions.

Research Findings and Key Takeaways

Functional Group Impact: The presence of a free amino group in the target compound offers synthetic flexibility but requires careful handling to avoid oxidation or undesired reactions. Boc-protected analogs () provide stability but add synthetic steps for deprotection.

Ester Group Influence : Tert-butyl esters enhance lipophilicity and stability, making them suitable for drug delivery systems, while methyl/ethyl esters () are more cost-effective for lab-scale reactions.

Safety Protocols : All tert-butyl derivatives necessitate rigorous safety measures due to tert-butyl alcohol’s hazards, whereas fluorinated or benzylated analogs () introduce additional ecological toxicity concerns .

Biological Activity

Tert-butyl 2-amino-2-methylpentanoate is a compound that has garnered attention due to its structural analogies with essential amino acids and its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a tert-butyl group attached to a branched-chain amino acid backbone. Its molecular formula is , with a molar mass of approximately 173.25 g/mol. The structural features enhance its lipophilicity and influence its solubility in biological systems, which is critical for its absorption and interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves the esterification of the corresponding amino acid with tert-butyl alcohol. This process can be optimized through various reaction conditions, including the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the ester bond .

Research indicates that this compound exhibits significant biological activity primarily due to its structural similarity to essential amino acids. Its interactions with enzymes and transport proteins involved in amino acid metabolism suggest potential roles in:

- Protein Synthesis : It may enhance protein synthesis by acting as a substrate for ribosomes or influencing metabolic pathways related to amino acids.

- Metabolic Regulation : The compound's ability to permeate biological membranes allows it to interact with transport proteins, potentially modulating amino acid uptake and metabolism.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity : Preliminary investigations have shown that derivatives similar to this compound possess antimicrobial properties, inhibiting the growth of various bacteria and fungi. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus in the low microgram per milliliter range .

- Pharmacokinetics : The high gastrointestinal absorption rates indicate that this compound can be effectively utilized in biological systems, making it a candidate for therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound among related compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Molar Mass | Key Features |

|---|---|---|---|

| This compound | C₉H₁₉N O₂ | 173.25 g/mol | Enhanced lipophilicity; potential metabolic roles |

| Tert-butyl 2-amino-3-methylpentanoate | C₉H₁₉N O₂ | 173.25 g/mol | Similar structure; different metabolic pathways |

| (S)-tert-Butyl 2-amino-4-methylpentanoate | C₉H₁₉N O₂ | 173.25 g/mol | Structural variant affecting solubility |

Applications

The versatility of this compound extends across various fields:

- Pharmaceuticals : Its potential as a drug candidate for metabolic disorders or as an adjunct therapy in infections.

- Agrochemicals : Possible applications in enhancing nutrient uptake in plants.

- Biotechnology : Use in protein engineering and synthesis due to its role in amino acid metabolism.

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Target Parameter | Critical Observations |

|---|---|---|

| HPLC | Retention time, peak area | Purity >95% (baseline separation) |

| ¹H/¹³C NMR | Chemical shifts, coupling | tert-butyl (C(CH₃)₃) confirmation |

| MS | m/z ratio | Molecular ion peak alignment |

Basic: What safety protocols are critical when handling this compound?

Answer:

- Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for aerosolized particles .

- Storage: Store at 2–8°C in airtight, light-protected containers to prevent degradation .

- Handling: Avoid open flames (tert-butyl derivatives are often heat-sensitive) and ground metal containers to prevent static ignition .

Advanced: How can researchers resolve contradictions in structural data (e.g., axial vs. equatorial tert-butyl positioning) for this compound?

Answer:

- Low-Temperature NMR: Resolves dynamic conformational equilibria (e.g., axial/equatorial tert-butyl groups) by slowing molecular motion .

- DFT Calculations: Incorporate explicit solvent models to predict thermodynamically stable conformers in solution .

- X-ray Crystallography: Provides definitive solid-state structural data to cross-validate NMR/DFT findings .

Basic: What are the optimal reaction conditions for synthesizing this compound?

Answer:

- Key Steps: React tert-butyl acetate with a substituted amine (e.g., 2-amino-2-methylpentanoic acid derivative) under anhydrous conditions .

- Conditions:

- Temperature: 0–25°C (prevents side reactions).

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility .

- Catalyst: Use base (e.g., triethylamine) to deprotonate the amine .

Q. Table 2: Synthesis Optimization Checklist

| Parameter | Optimal Range | Risk of Deviation |

|---|---|---|

| Temperature | 0–25°C | Side-product formation (>30°C) |

| Solvent Purity | Anhydrous, HPLC-grade | Reduced yield (hydrolysis) |

| Reaction Time | 12–24 hours | Incomplete conversion |

Advanced: How can the amino group be selectively modified without cleaving the tert-butyl ester?

Answer:

- Protecting Groups: Temporarily block the amino group with Boc (tert-butoxycarbonyl) before functionalization .

- Mild Reaction Conditions: Use pH-controlled acylation (e.g., acetyl chloride at pH 7–8) to avoid ester hydrolysis .

- Monitoring: Track reaction progress via TLC or in-situ IR to prevent over-functionalization .

Basic: How does solvent choice impact the compound’s stability during experiments?

Answer:

- Polar Aprotic Solvents (DMF, DCM): Enhance solubility but risk hydrolysis under acidic/basic conditions .

- Non-Polar Solvents (Hexane): Reduce degradation but limit reactivity for functionalization .

- Storage Solvents: Use methanol/water mixtures (≤10% H₂O) for long-term stability .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Answer:

- Intermediate Purification: Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Catalyst Screening: Test Pd/C or enzyme-mediated catalysts for stereoselective steps .

- Inert Atmosphere: Use argon/nitrogen to prevent oxidation of sensitive intermediates .

Advanced: How to design a comparative study of bioactivity between this compound and its fluorinated analogs?

Answer:

- Functional Group Variation: Synthesize analogs with fluorinated phenyl or sulfonamide groups .

- Assays:

- Statistical Analysis: Use ANOVA to identify significant bioactivity differences (p < 0.05) .

Basic: What are the best practices for long-term storage of this compound?

Answer:

- Temperature: –20°C for multi-year stability; avoid freeze-thaw cycles .

- Container: Amber glass vials with PTFE-lined caps to prevent light/oxygen exposure .

- Quality Checks: Reassess purity via HPLC every 6–12 months .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways .

- Density Functional Theory (DFT): Calculate activation energies for proposed mechanisms (e.g., nucleophilic substitution) .

- Machine Learning: Train models on existing reaction datasets to predict yields/selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.